Prop-2-ynyl 2-naphthalen-1-ylacetate
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Overview
Description
Prop-2-ynyl 2-naphthalen-1-ylacetate is an organic compound that belongs to the class of acetylenic esters It is characterized by the presence of a prop-2-ynyl group attached to the ester of 2-naphthalen-1-ylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 2-naphthalen-1-ylacetate typically involves the esterification of 2-naphthalen-1-ylacetic acid with prop-2-ynyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 2-naphthalen-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the prop-2-ynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides, alcohols, or other ester derivatives
Scientific Research Applications
Prop-2-ynyl 2-naphthalen-1-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of prop-2-ynyl 2-naphthalen-1-ylacetate involves its interaction with molecular targets through its functional groups. The prop-2-ynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 2-naphthalen-1-ylacetate: Characterized by the presence of a prop-2-ynyl group and a naphthalen-1-ylacetate ester.
Prop-2-ynyl benzoate: Similar structure but with a benzoate ester instead of a naphthalen-1-ylacetate ester.
Prop-2-ynyl phenylacetate: Contains a phenylacetate ester instead of a naphthalen-1-ylacetate ester
Uniqueness
This compound is unique due to the presence of the naphthalen-1-ylacetate moiety, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
51537-81-6 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
prop-2-ynyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H12O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h1,3-9H,10-11H2 |
InChI Key |
WCIUBICGXUKIJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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